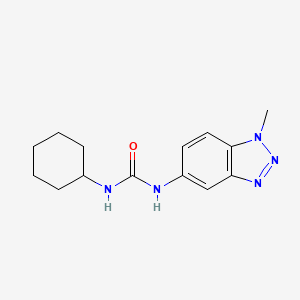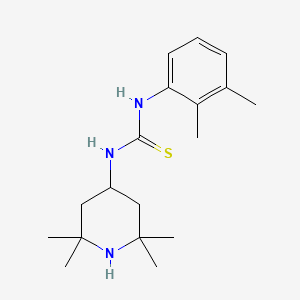
N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea, also known as UVA-1, is a chemical compound that has been extensively studied for its potential applications in various fields of science. UVA-1 is a photostabilizer and antioxidant, which makes it a promising candidate for use in sunscreen formulations. Additionally, UVA-1 has been shown to possess anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been extensively studied for its potential applications in various fields of science. One of the most promising applications of N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is in the field of sunscreen formulations. N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is a photostabilizer and antioxidant, which makes it an ideal candidate for use in sunscreen formulations. In addition, N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to possess anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is not fully understood. However, it is believed that N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea exerts its photoprotective effects by scavenging free radicals and reactive oxygen species that are generated by UV radiation. N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has also been shown to inhibit the expression of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential anti-cancer properties.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to possess a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is a potent antioxidant and can scavenge free radicals and reactive oxygen species. N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has also been shown to inhibit the expression of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. In addition, N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is its photostabilizing and antioxidant properties, which make it a promising candidate for use in sunscreen formulations. Additionally, N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to possess anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent. However, one limitation of N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is its limited solubility in water, which may make it difficult to use in certain applications.
Direcciones Futuras
There are several future directions for N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea research. One potential direction is to further investigate its potential applications in sunscreen formulations. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea and its potential anti-inflammatory and anti-cancer properties. Finally, future research should focus on developing new synthetic methods for N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea that may improve its solubility and make it more suitable for use in various applications.
Métodos De Síntesis
The synthesis of N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea involves the reaction of 2,3-dimethylaniline with 2,2,6,6-tetramethyl-4-piperidinone to form the intermediate N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea. This intermediate is then reacted with thiocyanic acid to form the final product, N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea. The synthesis of N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is a straightforward process, and the compound can be obtained in high yields.
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3S/c1-12-8-7-9-15(13(12)2)20-16(22)19-14-10-17(3,4)21-18(5,6)11-14/h7-9,14,21H,10-11H2,1-6H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXAEWRPNJDFKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC2CC(NC(C2)(C)C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

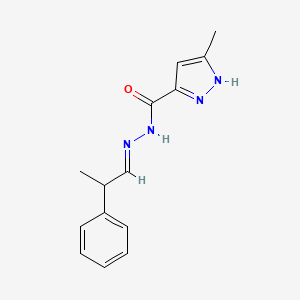
![N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762499.png)
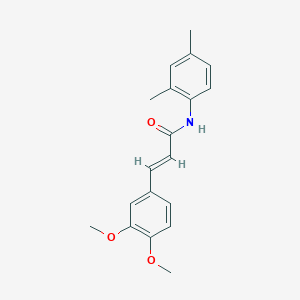
![ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B5762516.png)
![N-(4-chlorophenyl)-N'-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5762521.png)
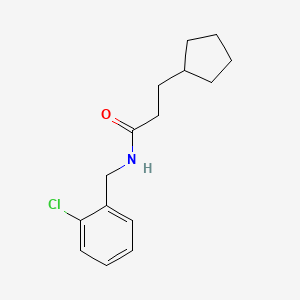

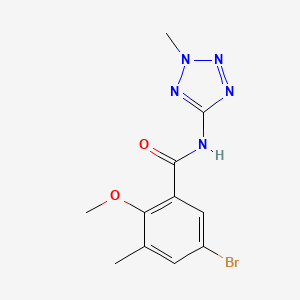
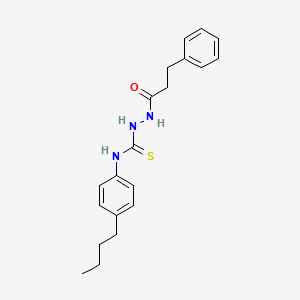
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5762551.png)
![N,N'-[(4-bromophenyl)methylene]bis(2-methoxybenzamide)](/img/structure/B5762565.png)
![1-[(4-bromophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5762568.png)
![N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide](/img/structure/B5762576.png)
